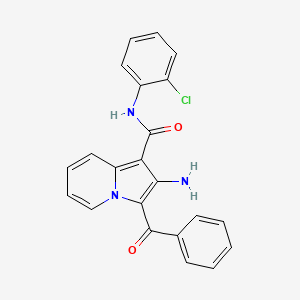![molecular formula C34H46FeP2 B2864452 Carbanide;cyclopentane;ditert-butyl-[(1S)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;iron(2+) CAS No. 277306-29-3](/img/structure/B2864452.png)
Carbanide;cyclopentane;ditert-butyl-[(1S)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;iron(2+)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbanide;cyclopentane;ditert-butyl-[(1S)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;iron(2+) is a complex organometallic compound that features a carbanide ligand, a cyclopentane ring, and a distinctive ditert-butyl-phosphane ligand coordinated to an iron(2+) center. This compound is of interest in organometallic chemistry and catalysis due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Carbanide;cyclopentane;ditert-butyl-[(1S)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;iron(2+) typically involves the following steps:
Ligand Synthesis: : The initial step involves preparing the ditert-butyl-phosphane ligand and the carbanide precursor.
Metal Coordination: : The ligands are then coordinated to an iron(2+) salt under inert conditions, often in a solvent like tetrahydrofuran (THF) or dichloromethane (DCM).
Purification: : The resulting complex is purified using techniques like column chromatography or recrystallization.
Industrial Production Methods
While specific industrial methods may vary, the general approach mirrors laboratory synthesis but on a larger scale. Key considerations include:
Optimization of reaction conditions to maximize yield and purity.
Use of automated systems for precise control over reaction parameters.
Implementation of safety protocols due to the potential reactivity of organometallic compounds.
化学反应分析
Types of Reactions
Carbanide;cyclopentane;ditert-butyl-[(1S)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;iron(2+) undergoes several types of reactions, including:
Oxidation: : The iron(2+) center can be oxidized to iron(3+), altering the compound's reactivity and stability.
Reduction: : Reduction reactions may involve converting the iron(2+) center to iron(1+) or even iron(0), impacting the electronic properties.
Substitution: : Ligand substitution reactions can occur, where one or more ligands are replaced by others under suitable conditions.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide (H₂O₂), permanganates, or ferric chloride (FeCl₃) are common oxidizing agents.
Reducing Agents: : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used for reduction.
Substitution Conditions: : Ligand exchange typically requires inert atmospheres and solvents such as THF or DCM.
Major Products
The specific products depend on the reaction conditions and reagents used. For example:
Oxidation: : Produces iron(3+) complexes.
Reduction: : Leads to iron(1+) or iron(0) complexes.
Substitution: : Yields new organometallic compounds with different ligands.
科学研究应用
Carbanide;cyclopentane;ditert-butyl-[(1S)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;iron(2+) has a wide array of applications in scientific research:
Chemistry: : Used as a catalyst in various organic synthesis reactions, including polymerizations and cross-coupling reactions.
Biology: : Studied for its potential role in enzyme mimetics and its interactions with biological molecules.
Medicine: : Investigated for its potential in drug development and as a therapeutic agent.
Industry: : Employed in the manufacture of specialty chemicals and materials.
作用机制
The compound exerts its effects through:
Molecular Targets: : The iron(2+) center and the phosphane ligands interact with substrates, facilitating various catalytic reactions.
Pathways: : Involves coordination and activation of substrates, electron transfer, and bond formation or cleavage.
相似化合物的比较
Comparison with Other Compounds
Carbanide Complexes: : While other carbanide complexes exist, this compound's unique ligand framework gives it distinct reactivity.
Phosphane Ligands: : Compared to other phosphane-based compounds, the ditert-butyl-[(1S)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane ligand provides steric and electronic properties that can be finely tuned.
Similar Compounds
Cyclopentadienyliron Complexes: : Feature similar iron centers but different ligands.
Phosphineiron Complexes: : Share the phosphine ligands but differ in the carbanide and cyclopentane components.
属性
CAS 编号 |
277306-29-3 |
|---|---|
分子式 |
C34H46FeP2 |
分子量 |
572.535 |
IUPAC 名称 |
carbanide;cyclopentane;ditert-butyl-[(1S)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;iron(2+) |
InChI |
InChI=1S/C27H40P2.C5H10.2CH3.Fe/c1-21(29(26(2,3)4)27(5,6)7)24-19-14-20-25(24)28(22-15-10-8-11-16-22)23-17-12-9-13-18-23;1-2-4-5-3-1;;;/h8-13,15-18,21,24-25H,14,19-20H2,1-7H3;1-5H2;2*1H3;/q;;2*-1;+2/t21-,24?,25?;;;;/m0..../s1 |
InChI 键 |
WEPCATHZVJSRJL-WUDICJIASA-N |
SMILES |
[CH3-].[CH3-].CC(C1CCCC1P(C2=CC=CC=C2)C3=CC=CC=C3)P(C(C)(C)C)C(C)(C)C.C1CCCC1.[Fe+2] |
溶解度 |
not available |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


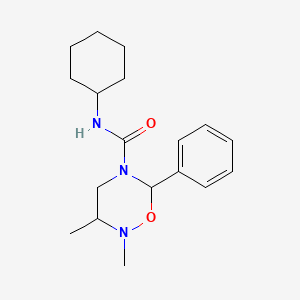
![N-[4-[4-(dimethylamino)benzenecarbothioyl]piperazine-1-carbothioyl]benzamide](/img/structure/B2864372.png)
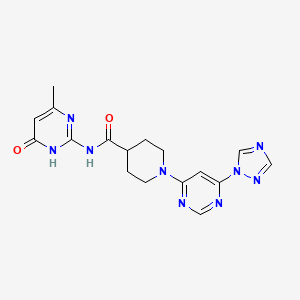
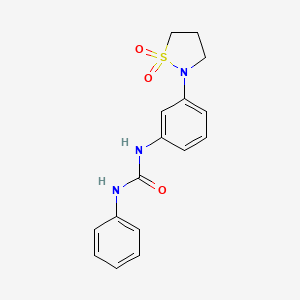

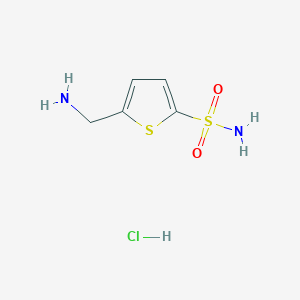
![2-[4-(4-fluorophenyl)-1H-pyrazol-1-yl]-1-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2864379.png)
![N-(1-Cyanocyclohexyl)-2-[(2S,4S)-4-hydroxy-2-(hydroxymethyl)pyrrolidin-1-yl]acetamide](/img/structure/B2864380.png)
![ethyl 5-(furan-2-amido)-4-oxo-3-[4-(trifluoromethoxy)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2864381.png)
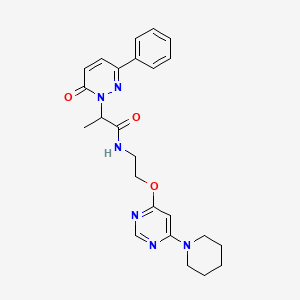
![1-[4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl]-5-phenylpentan-1-one](/img/structure/B2864386.png)
![5-((4-Benzhydrylpiperazin-1-yl)(4-nitrophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2864388.png)
![3-(2-{[2,2'-Bifuran]-5-yl}-2-hydroxyethyl)-1-(2,6-difluorophenyl)urea](/img/structure/B2864391.png)
